molecular formula C14H16N4O4 B2954714 1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid CAS No. 1443977-89-6

1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No. B2954714
CAS RN: 1443977-89-6
M. Wt: 304.306
InChI Key: DQEBRCCMUYAPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid” is a biochemical for proteomics research . It has a molecular formula of C14H16N4O4 and a molecular weight of 304.3 .


Synthesis Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the carbonylation of 7-iodo derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-ones, catalyzed by Pd(dppf)Cl2 . This reaction is followed by alkaline hydrolysis to transform the resulting methyl esters into the corresponding carboxylic acids .

Scientific Research Applications

Blood Coagulation Inhibition

Derivatives of this compound, such as apixaban, have been identified as highly potent, selective, efficacious, and orally bioavailable inhibitors of blood coagulation factor Xa . This application is crucial in the management of thrombotic disorders.

Proteomics Research

This compound is used in proteomics research as a biochemical tool. Its molecular structure allows for the study of protein interactions and functions, which is essential in understanding cellular processes .

Drug Development

The compound’s unique structure makes it a valuable scaffold for drug development. Its molecular framework can be modified to enhance drug properties like selectivity, potency, and pharmacokinetics for various therapeutic targets .

Molecular Weight Determination

With a precise molecular weight of 304.3, this compound serves as a reference material in mass spectrometry for accurate molecular weight determination of other compounds .

Chemical Synthesis

It is also used in chemical synthesis as a building block. Its reactive sites allow for the creation of a wide range of complex molecules, which can be used in further pharmaceutical research and development .

Biochemical Studies

As a biochemical, it is utilized in studies that explore the fundamental aspects of biochemistry, including enzyme kinetics, receptor-ligand interactions, and metabolic pathways .

Future Directions

The compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones, which have been studied extensively in the biomedical field due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds . These compounds have potential significance in combinatorial and medicinal chemistry . Future research could explore the biological activity of this specific compound and its potential applications in medicine or other fields.

properties

IUPAC Name

1-(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-8-7-18-11(12(19)15-8)6-10(16-18)13(20)17-4-2-9(3-5-17)14(21)22/h6-7,9H,2-5H2,1H3,(H,15,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEBRCCMUYAPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N3CCC(CC3)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.